molecular formula C20H17ClN4OS2 B2475494 Benzo[d]thiazol-6-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 897488-12-9

Benzo[d]thiazol-6-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Numéro de catalogue B2475494
Numéro CAS: 897488-12-9
Poids moléculaire: 428.95
Clé InChI: WCKZIBWVQXFWAA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Benzo[d]thiazol-6-yl(4-(7-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using various techniques. The structure-activity relationships of the new benzothiazole derivatives along with the molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Applications De Recherche Scientifique

Anti-mycobacterial Applications

Benzo[d]thiazol-6-yl compounds have shown potential as new anti-mycobacterial chemotypes. Studies have demonstrated that certain benzo[d]thiazol-6-yl(piperazin-1-yl)methanones are effective against Mycobacterium tuberculosis, with some variants displaying low cytotoxicity and favorable therapeutic indexes (Pancholia et al., 2016).

Antimicrobial Activity

Several benzo[d]thiazol derivatives, including those with piperazin-1-yl)methanone groups, have been synthesized and characterized for their antimicrobial properties. These compounds have demonstrated variable and modest activity against different bacterial and fungal strains (Patel et al., 2011), (Al-Talib et al., 2016), (Landage et al., 2019).

Anti-inflammatory and Analgesic Evaluation

Some derivatives of benzo[d]thiazol-6-yl compounds have been evaluated for their anti-inflammatory and analgesic activities. These studies suggest potential therapeutic applications of these compounds in managing inflammation and pain (Kumar et al., 2020).

Electrochemical Synthesis

Research on electrochemical synthesis involving benzo[d]thiazol-6-yl(piperazin-1-yl)methanones indicates the feasibility of generating new compounds through electrochemical methods. These methods provide a novel approach to synthesizing complex organic compounds (Amani et al., 2012).

Dual Action Antidepressant Properties

Some benzo[d]thiazol derivatives have been found to have dual-action at serotonin receptors and the serotonin transporter, suggesting their potential use as antidepressants (Orus et al., 2002).

Anticonvulsant Agents

Certain benzo[d]thiazol-6-yl compounds have been synthesized and evaluated for their anticonvulsant activities, demonstrating potential as sodium channel blockers and anticonvulsant agents (Malik et al., 2014).

COX-2 Inhibition

N-(benzo[d]thiazol-2-yl)-2-(piperazin-1-yl)acetamide analogs of benzo[d]thiazol-6-yl compounds have been evaluated as COX-2 inhibitors, indicating their potential use in developing non-toxic anti-inflammatory agents (Raghavendra et al., 2012).

Propriétés

IUPAC Name

1,3-benzothiazol-6-yl-[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS2/c1-12-2-4-14(21)18-17(12)23-20(28-18)25-8-6-24(7-9-25)19(26)13-3-5-15-16(10-13)27-11-22-15/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKZIBWVQXFWAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.